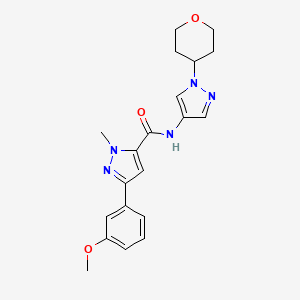

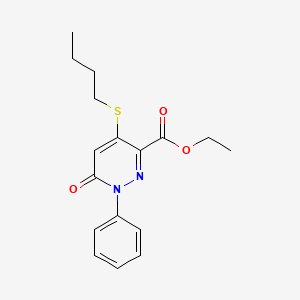

3-(3-methoxyphenyl)-1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-methoxyphenyl)-1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.

BenchChem offers high-quality 3-(3-methoxyphenyl)-1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Synthesis and Cytotoxicity

Pyrazole derivatives, including those with methoxyphenyl substituents, have been synthesized and characterized for their potential cytotoxic activities against certain cancer cell lines. For example, Hassan et al. (2014) explored the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing their structural establishment and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Spectral and X-ray Crystal Structure Analysis

The detailed structural analysis of pyrazole derivatives through techniques like NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies provides insights into their molecular geometries and electronic structures. Kumara et al. (2018) synthesized a novel pyrazole derivative, offering insights into its structural parameters and thermo-optical properties through various analytical techniques (Kumara, Kumar, Kumar, & Lokanath, 2018).

Potential Biological Activities

Antimicrobial and Antioxidant Properties

Research has shown that pyrazole derivatives exhibit significant antimicrobial and antioxidant activities. Studies involve the synthesis of these compounds and evaluation of their biological activities against various pathogens and free radical models, underscoring the therapeutic potential of such molecules in treating infectious and oxidative stress-related diseases.

Anti-diabetic Activity

Pyrazole derivatives have also been explored for their anti-diabetic properties. Vaddiraju et al. (2022) discussed the synthesis and biological evaluation of novel pyrazole-based heterocycles attached to sugar moiety, indicating moderate anti-diabetic activity in some compounds, which can be further exploited to develop potent lead compounds for diabetes treatment (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).

Mecanismo De Acción

Target of Action

The compound, also known as Firsocostat , primarily targets the enzyme acetyl-CoA carboxylase (ACC) in the liver . ACC plays a crucial role in fatty acid metabolism, making it a potential target for treating conditions like non-alcoholic fatty liver disease .

Mode of Action

As an ACC inhibitor, Firsocostat interacts with the enzyme to reduce its activity . This interaction leads to a decrease in the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis . By inhibiting this process, Firsocostat can potentially reduce the accumulation of fat in the liver .

Biochemical Pathways

The inhibition of ACC affects the fatty acid synthesis pathway . This disruption can lead to a reduction in the production of triglycerides and other lipids, which are often elevated in conditions like non-alcoholic fatty liver disease . The downstream effects of this action include a potential decrease in liver fat content and an improvement in liver function .

Pharmacokinetics

As a drug under development, these properties are likely being thoroughly investigated to ensure optimal bioavailability and efficacy .

Result of Action

The molecular and cellular effects of Firsocostat’s action primarily involve a reduction in lipid synthesis in the liver . This can lead to a decrease in liver fat content, potentially improving liver function and mitigating the effects of non-alcoholic fatty liver disease .

Action Environment

Factors such as diet, lifestyle, and the presence of other medications could potentially influence the drug’s effectiveness .

Propiedades

IUPAC Name |

5-(3-methoxyphenyl)-2-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-24-19(11-18(23-24)14-4-3-5-17(10-14)27-2)20(26)22-15-12-21-25(13-15)16-6-8-28-9-7-16/h3-5,10-13,16H,6-9H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNIPUVJPHZEIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CN(N=C3)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxyphenyl)-1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-ynamide](/img/structure/B2814713.png)

![2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B2814714.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2814717.png)

![N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2814718.png)

![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide](/img/structure/B2814723.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2814725.png)

![4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2814726.png)